molecular formula C7H6ClN3S B2380425 7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1683576-18-2

7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B2380425
CAS No.: 1683576-18-2
M. Wt: 199.66
InChI Key: QXYAYYLDSBQZMG-UHFFFAOYSA-N
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Description

7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine is a versatile chemical scaffold in medicinal chemistry, recognized for its role as a purine bioisostere. This structural similarity to endogenous purines makes it a valuable core structure for developing novel therapeutic agents, particularly in oncology and central nervous system (CNS) disorder research . In anticancer research, analogs of this compound have demonstrated significant antiproliferative and apoptosis-inducing activity against a diverse panel of human cancer cell lines, including lung (A549, NCI-H322), epidermal (A431), glioblastoma (T98G), and leukemia (HL-60) models . The chlorine atom at the 7-position is a key reactive site that allows for further functionalization, enabling researchers to create diverse libraries of molecules for structure-activity relationship (SAR) studies and to optimize potency against specific molecular targets . This scaffold also shows high promise in neuroscience, particularly as an adenosine receptor (AR) antagonist . Thiazolo[5,4-d]pyrimidine derivatives have been designed as potent and selective ligands for the human A 1 and A 2A AR subtypes, which are implicated in disorders such as depression and Parkinson's disease . In vivo studies of closely related compounds have exhibited significant antidepressant-like activity, highlighting the potential of this chemical class for developing new CNS therapeutics . The 2-ethyl substituent can be a critical modulator of both affinity and selectivity at these GPCR targets. Researchers utilize this compound as a key synthetic intermediate to explore a broad spectrum of biological activities, including potential applications as protein kinase inhibitors, antimicrobial agents, and for other emerging targets . Its well-defined reactivity provides a robust platform for hit-to-lead optimization campaigns.

Properties

IUPAC Name

7-chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-2-4-11-5-6(8)9-3-10-7(5)12-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYAYYLDSBQZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with ethyl chloroformate under basic conditions to form the intermediate, which is then cyclized with cyanamide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[5,4-d]pyrimidines .

Scientific Research Applications

Chemistry

Building Block for Synthesis
7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that lead to the development of derivatives with enhanced properties. The compound can undergo various chemical reactions to yield sulfoxides, sulfones, and thiazolidine derivatives, which are essential in creating new materials and pharmaceuticals.

Biology

Biological Activity
Research indicates that this compound exhibits significant biological activities. It has been studied for its potential antibacterial and antifungal properties. Derivatives of this compound have shown efficacy against various pathogens, making them candidates for developing new antimicrobial agents.

Adenosine Receptor Interaction
The compound's derivatives have also been evaluated for their interaction with adenosine receptors, particularly A2A receptors. These receptors play a critical role in numerous physiological processes, including neurotransmission and inflammation. Studies suggest that certain derivatives exhibit high binding affinity to these receptors, indicating potential therapeutic applications in treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases .

Medicine

Anticancer Potential
The anticancer activity of this compound has been a focal point of research. Various studies have synthesized derivatives that demonstrate significant antiproliferative effects on cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). These compounds have undergone structural characterization and biological evaluation to assess their efficacy as anticancer agents .

Enzyme Inhibition
Ongoing research is exploring the compound's ability to inhibit specific enzymes involved in cancer progression and other diseases. The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Industry

Pharmaceutical Development
In the pharmaceutical industry, this compound is being investigated as a lead compound for drug development. Its derivatives are being explored for their biological activities against various diseases due to their structural diversity and potential for modification .

Material Science
Beyond medicinal applications, this compound is also utilized in the development of new materials. Its chemical properties allow it to serve as a precursor in synthesizing advanced materials used in various industrial applications.

Case Studies and Research Findings

StudyFocusFindings
Adenosine Receptor AntagonistsIdentified potent A2A receptor inverse agonists with implications for neurodegenerative disease treatment.
Anticancer ActivitySynthesized derivatives showed significant antiproliferative activity on various cancer cell lines.
Synthesis and Biological EvaluationExplored structure-activity relationships leading to compounds with enhanced biological activities against specific targets.

Mechanism of Action

The mechanism of action of 7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to the presence of both chloro and ethyl groups, which can influence its reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Biological Activity

7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound belonging to the thiazolo-pyrimidine family. It has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings and studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₃S. Its unique bicyclic structure consists of a thiazole and a pyrimidine ring, with a chlorine atom at the 7-position and an ethyl group at the 2-position of the thiazole moiety. These structural features influence its reactivity and biological activity significantly .

Antimicrobial Activity

Research indicates that derivatives of thiazolo[5,4-d]pyrimidine, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds demonstrate effective antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans .

Microorganism Activity Reference
E. coliAntibacterial
S. aureusAntibacterial
C. albicansAntifungal

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines. For instance, derivatives have demonstrated IC50 values indicating significant efficacy against breast cancer cell lines (e.g., MCF-7) .

Cell Line IC50 Value (µM) Reference
MCF-715.3
MDA-MB45329.1

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays assessing COX-1/COX-2 inhibition revealed that certain derivatives of thiazolo[5,4-d]pyrimidine can inhibit these enzymes effectively, suggesting potential applications in treating inflammatory conditions .

The biological activity of this compound is believed to involve its interaction with specific molecular targets. For instance:

  • Adenosine Receptors : The compound shows significant binding affinity to adenosine receptors (A1 and A2A), which play critical roles in neurotransmission and inflammation regulation .
  • Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites, thus preventing substrate access and disrupting biological pathways involved in disease progression .

Case Studies

Several studies have explored the biological activities of thiazolo[5,4-d]pyrimidine derivatives:

  • Antimicrobial Evaluation : A study synthesized new derivatives and evaluated their antimicrobial activity against a panel of bacteria and fungi. Results indicated that modifications at various positions significantly enhanced antimicrobial efficacy .
  • Anticancer Screening : A series of derivatives were tested against multiple cancer cell lines with promising results in inhibiting cell proliferation .

Q & A

Basic: What are the standard synthetic routes for 7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine derivatives?

Methodological Answer:
The synthesis typically involves microwave-assisted chlorination using POCl₃ under controlled conditions (170°C, 40 min) to introduce chlorine at the 7-position . Subsequent functionalization at the 2-position (e.g., ethyl group) employs palladium-catalyzed cross-coupling reactions (Suzuki/Heck) with alkyl or aryl boronic acids . Purification often involves vacuum concentration, cyclohexane extraction, and filtration to isolate crystalline products .

Basic: Which assays are recommended for evaluating antiproliferative activity of this compound?

Methodological Answer:
The Sulforhodamine B (SRB) assay is widely used to assess cytotoxicity against cancer cell lines (e.g., MGC-803 gastric cancer cells). IC₅₀ values are calculated using dose-response curves (0–100 μM range) . Selectivity between cancer and normal cells (e.g., GES-1) should be validated via comparative IC₅₀ analysis .

Advanced: How can structural modifications enhance selectivity toward cancer cells?

Methodological Answer:
Substituent length and flexibility at the 5-position critically influence selectivity. For example, compound 7i (with a 2-furanyl group and optimized linker) showed 12-fold selectivity for MGC-803 over GES-1 cells . Rational design involves introducing polar groups (e.g., benzenesulfonamide) to improve target affinity while reducing off-target interactions .

Advanced: How to resolve contradictions in dual-targeting efficacy (e.g., A2AAR antagonism vs. weak CD73 inhibition)?

Methodological Answer:
Discrepancies arise from differing binding mechanisms: A2AAR antagonism relies on thiazolo[5,4-d]pyrimidine core interactions, while CD73 inhibition requires Zn²⁺-coordinating groups (e.g., benzenesulfonamide). Use orthogonal assays:

  • A2AAR affinity : Radioligand binding assays (e.g., [³H]ZM241385 competition) .
  • CD73 inhibition : HPLC-based enzymatic assays measuring AMP→adenosine conversion .
    Optimize linkers to balance steric and electronic effects for dual activity .

Advanced: What strategies enable dual-targeting of A2AAR and CD73 in one molecule?

Methodological Answer:
Hybrid pharmacophore design combines:

  • Thiazolo[5,4-d]pyrimidine core for A2AAR antagonism .
  • Benzenesulfonamide terminal group for CD73 inhibition .
    Linkers (e.g., alkyl chains, polyethylene glycol) are tuned for spatial alignment with both targets. Computational docking (e.g., AutoDock Vina) validates binding poses .

Basic: What purification techniques are effective for intermediates?

Methodological Answer:
After POCl₃-mediated chlorination, intermediates are purified via:

  • Cyclohexane extraction to remove excess reagents .
  • Recrystallization from ethanol/water mixtures.
    Final products are characterized by HPLC (>95% purity) and ¹H/¹³C NMR .

Advanced: How to conduct SAR studies for thiazolo[5,4-d]pyrimidine derivatives?

Methodological Answer:
Systematic variation includes:

  • Core substitutions : Chlorine at C7 vs. methyl groups (see PubChem CID 53760509) .
  • Side-chain modifications : Saccharinyl or ethyl benzoate groups at C5 to modulate solubility .
    Activity cliffs are identified via IC₅₀ clustering and 3D-QSAR models .

Advanced: How to assess off-target effects (e.g., TRPV1 cross-reactivity)?

Methodological Answer:
Screen against panels of receptors (e.g., TRPV1, adenosine receptors) using:

  • Calcium flux assays for TRPV1 antagonism .
  • cAMP accumulation assays for A2AAR inverse agonism .
    Selectivity indices (SI = IC₅₀(off-target)/IC₅₀(target)) >10 indicate minimal cross-reactivity .

Basic: What analytical methods confirm structural integrity?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS) for molecular weight validation .
  • ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at C2) .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration .

Advanced: How to investigate apoptosis induction mechanisms?

Methodological Answer:

  • Flow cytometry : Measure sub-G1 populations to quantify apoptotic cells .
  • Western blotting : Detect cleavage of PARP-1 and caspase-3 activation .
  • Transcriptomic profiling : RNA-seq to identify pro-apoptotic pathways (e.g., BAX/BCL-2 ratio) .

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